molecular formula C10H14OS B2460780 4-Ethylphenylthioethanol CAS No. 688762-75-6

4-Ethylphenylthioethanol

Cat. No. B2460780
CAS RN: 688762-75-6
M. Wt: 182.28
InChI Key: SGSZPISZDCHBMJ-UHFFFAOYSA-N
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Description

4-Ethylphenylthioethanol is a chemical compound with the molecular formula C10H14OS and a molecular weight of 182.28 . It is used for research purposes .


Physical And Chemical Properties Analysis

The specific physical and chemical properties of 4-Ethylphenylthioethanol, such as its melting point, boiling point, solubility, and reactivity, are not provided in the search results .

Mechanism of Action

The mechanism of action of 4-Ethylphenylthioethanol is not specified in the search results. The mechanism of action for a chemical compound typically describes how it interacts with other compounds or systems, which can vary widely depending on the specific compound and the context in which it is used .

Safety and Hazards

The safety data sheet for 4-Ethylphenylthioethanol was not found in the search results. Safety data sheets typically provide information on the potential hazards of a chemical, as well as recommendations for handling, storage, and disposal .

Future Directions

The future directions for research and applications of 4-Ethylphenylthioethanol are not specified in the search results. Future directions could include further studies on its synthesis, properties, and potential uses .

properties

IUPAC Name

2-(4-ethylphenyl)sulfanylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS/c1-2-9-3-5-10(6-4-9)12-8-7-11/h3-6,11H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSZPISZDCHBMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)SCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethylphenylthioethanol

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